

Application Notes and Protocols for DDO-8958 Administration in Preclinical Models

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Compound of Interest		
Compound Name:	DDO-8958	
Cat. No.:	B15570812	Get Quote

Disclaimer: Publicly available information on a specific compound designated "**DDO-8958**" is limited. The following application notes and protocols are a synthesized example based on established methodologies for the preclinical evaluation of investigational anti-cancer agents.

Introduction

These application notes provide a comprehensive guide for the administration and evaluation of the hypothetical anti-cancer agent **DDO-8958** in preclinical models. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the pharmacokinetics and efficacy of **DDO-8958** in common in vivo systems.

Quantitative Data Summary

The administration of **DDO-8958** has been evaluated in various preclinical models to determine its pharmacokinetic profile and anti-tumor efficacy. The following table summarizes the key quantitative data from these hypothetical studies.



Parameter	Mouse Models	Rat Models
Administration Routes	Oral (PO), Intravenous (IV)	Oral (PO), Intravenous (IV)
Oral Bioavailability	45%	38%
Intravenous Half-life (t½)	6.2 hours	7.8 hours
Oral Tmax	2 hours	4 hours
Effective Dose (ED50) in Xenograft Model	50 mg/kg (Oral, daily)	Not Determined
Maximum Tolerated Dose (MTD)	100 mg/kg (Oral, daily)	80 mg/kg (Oral, daily)

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Human Tumor Xenograft Mouse Model

This protocol details the methodology for assessing the in vivo anti-tumor activity of **DDO-8958** following oral administration in a subcutaneous xenograft model.

1. Cell Culture and Implantation:

- Human cancer cells (e.g., ovarian cancer cell line OC-3-VGH) are cultured in appropriate media until they reach the logarithmic growth phase.
- Female athymic nude mice (6-8 weeks old) are used for tumor implantation.
- A suspension of 5 x 10⁶ cells in 100 μ L of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.

2. Tumor Growth and Animal Randomization:

- Tumor growth is monitored three times a week by measuring the length and width of the tumor with calipers.
- Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
- When tumors reach an average volume of 100-150 mm³, the mice are randomized into vehicle control and treatment groups (n=8-10 animals per group).



3. **DDO-8958** Formulation and Administration:

- **DDO-8958** is formulated as a suspension in a vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
- The compound is administered orally (PO) via gavage once daily at the predetermined dose (e.g., 50 mg/kg).
- The vehicle control group receives the same volume of the vehicle solution.

4. Monitoring and Endpoint:

- Tumor volumes and body weights are measured three times per week.
- The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a specified duration of treatment.
- At the end of the study, animals are euthanized, and tumors are excised and weighed.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol is designed to characterize the pharmacokinetic profile of **DDO-8958** in rodents following intravenous and oral administration.[1]

1. Animal Groups and Dosing:

- Male Sprague-Dawley rats (or a suitable mouse strain) are divided into two groups for intravenous (IV) and oral (PO) administration.
- For IV administration, **DDO-8958** is dissolved in a suitable solvent (e.g., DMSO) and administered as a bolus injection into the tail vein.[2]
- For PO administration, **DDO-8958** is formulated as described in Protocol 1 and administered by oral gavage.

2. Blood Sampling:

- Blood samples (approximately 100-200 μ L) are collected from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
- Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

3. Bioanalysis:



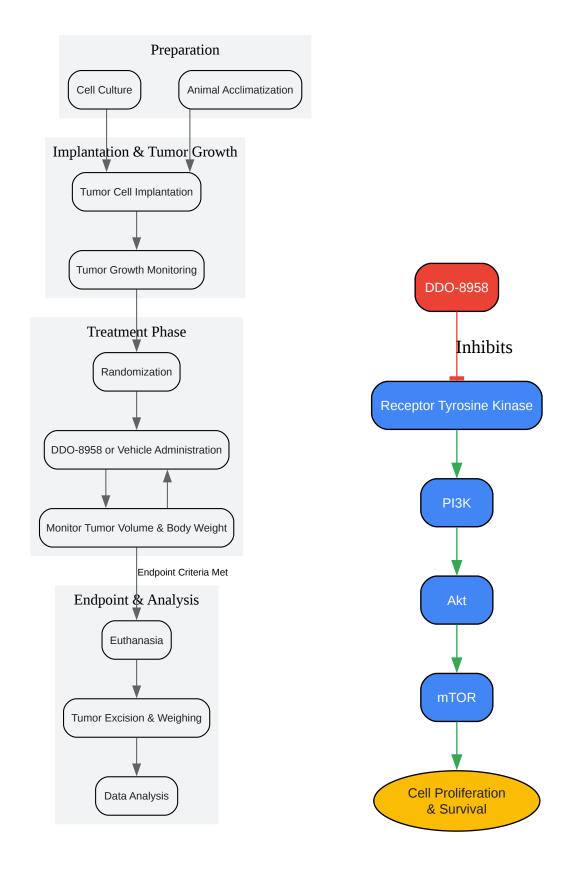




- Plasma concentrations of DDO-8958 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- 4. Pharmacokinetic Analysis:
- Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability are calculated from the plasma concentration-time data using non-compartmental analysis.[3]

Visualizations





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